molecular formula C5H6F2O B3010034 (1S,3R)-2,2-Difluoro-3-methylcyclopropane-1-carbaldehyde CAS No. 2291041-79-5

(1S,3R)-2,2-Difluoro-3-methylcyclopropane-1-carbaldehyde

Cat. No.: B3010034
CAS No.: 2291041-79-5
M. Wt: 120.099
InChI Key: CHYDIGUVIDMKNS-QWWZWVQMSA-N
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Description

(1S,3R)-2,2-Difluoro-3-methylcyclopropane-1-carbaldehyde is a chiral compound with a unique structure characterized by a cyclopropane ring substituted with two fluorine atoms and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-2,2-Difluoro-3-methylcyclopropane-1-carbaldehyde typically involves the cyclopropanation of suitable precursors. One efficient method involves the reaction of a difluorocarbene with an appropriate alkene under controlled conditions. The reaction is often carried out in the presence of a strong base, such as sodium hydroxide, and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of chiral catalysts can ensure the production of the desired enantiomer with high enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-2,2-Difluoro-3-methylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropane derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, (1S,3R)-2,2-Difluoro-3-methylcyclopropane-1-carbaldehyde is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is studied for its potential as a precursor to biologically active molecules. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable intermediate in drug discovery .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various applications, including the synthesis of pesticides and herbicides .

Mechanism of Action

The mechanism of action of (1S,3R)-2,2-Difluoro-3-methylcyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets .

Properties

IUPAC Name

(1S,3R)-2,2-difluoro-3-methylcyclopropane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O/c1-3-4(2-8)5(3,6)7/h2-4H,1H3/t3-,4-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYDIGUVIDMKNS-QWWZWVQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C1(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](C1(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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